molecular formula C11H17NO3 B8573509 [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol

[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol

Cat. No.: B8573509
M. Wt: 211.26 g/mol
InChI Key: SWECNSWVZPFOAW-UHFFFAOYSA-N
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Description

[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol is an organic compound with a complex structure that includes both amino and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol typically involves multiple steps, starting with the preparation of the benzene ring substituted with hydroxymethyl groupsCommon reagents used in these reactions include alkyl halides and amines under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction of the amino group can produce primary amines .

Scientific Research Applications

[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol exerts its effects involves interactions with various molecular targets. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Uniqueness: [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C11H17NO3/c12-2-1-3-15-11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,1-3,7-8,12H2

InChI Key

SWECNSWVZPFOAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CO)OCCCN)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Phthalimido-propyloxy)-1,3-bis-(hydroxymethyl)-benzene (1.45 g) was dissolved in a mixture of dichloromethane and ethanol (25 mL, 25:75). Hydrazine hydrate (0.62 mL) was added and the reaction mixture was refluxed for 1 h. The solvent was removed in vacuo and the residue dissolved in dichloromethane. The insoluble residue was filtered off and purified by silica gel chromatography (Merck SuperVarioPrep 70 g column, Si60 15-40 μm), eluted with methanol/dichloromethane, 20:80 then ammonium hydroxide/methanol/dichloromethane, 0.5:25:75 to give 1-(3-amino-propyloxy)-3,5-bis-(hydroxy-methyl)-benzene (1 g) suitable for further transformation.
Name
5-(3-Phthalimido-propyloxy)-1,3-bis-(hydroxymethyl)-benzene
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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